molecular formula C22H16N2O3S B2698417 Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate CAS No. 361172-86-3

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate

Cat. No.: B2698417
CAS No.: 361172-86-3
M. Wt: 388.44
InChI Key: LQHDQURXXDFZRG-UHFFFAOYSA-N
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Description

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety

Scientific Research Applications

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

Target of Action

The primary targets of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate are currently unknown. This compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many biologically active compounds . .

Mode of Action

The mode of action of This compound Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are currently unknown.

Biochemical Pathways

The biochemical pathways affected by This compound Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been found to have diverse biological activities , but the specific effects of this compound are currently unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by its fusion with the acenaphthene moiety. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the fusion steps and continuous flow reactors for the esterification process. The use of catalysts and solvents would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole itself and its various substituted forms.

    Acenaphthene derivatives: Compounds featuring the acenaphthene moiety, such as acenaphthenequinone.

Uniqueness

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is unique due to its specific combination of a thiazole ring and an acenaphthene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-21(26)14-8-6-13(7-9-14)20(25)24-22-23-19-16-4-2-3-12-5-10-15(18(12)16)11-17(19)28-22/h2-4,6-9,11H,5,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHDQURXXDFZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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